(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid
Description
(9E)-(9,10-~13~C₂)Octadec-9-enoic acid is a carbon-13 isotopically labeled derivative of elaidic acid, the trans isomer of octadec-9-enoic acid. Its structure features a trans (E) double bond at the C9 position and two ¹³C isotopes at carbons 9 and 10 (Figure 1). This labeling facilitates precise tracking in metabolic studies, nuclear magnetic resonance (NMR), and mass spectrometry (MS)-based analyses . Elaidic acid itself is a well-known trans fatty acid (TFA) associated with adverse health effects, contrasting sharply with its cis counterpart, oleic acid ((9Z)-octadec-9-enoic acid), a monounsaturated fatty acid abundant in olive oil and linked to cardiovascular benefits .
Properties
IUPAC Name |
(E)-(9,10-13C2)octadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i9+1,10+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-JDZJEAPESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/[13CH]=[13CH]/CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746006 | |
| Record name | (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173097-41-0 | |
| Record name | (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173097-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid typically involves the isomerization of oleic acid. This process can be achieved through catalytic hydrogenation using a palladium catalyst under controlled conditions. The reaction is carried out in the presence of hydrogen gas at elevated temperatures and pressures, leading to the formation of the trans isomer .
Industrial Production Methods
Industrial production of this compound involves the partial hydrogenation of vegetable oils. This process is conducted in large-scale reactors where the oils are treated with hydrogen gas in the presence of a metal catalyst, such as nickel or palladium. The reaction conditions are carefully controlled to ensure the selective formation of the trans isomer .
Chemical Reactions Analysis
Types of Reactions
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents such as potassium permanganate or ozone, leading to the formation of shorter-chain fatty acids and aldehydes.
Reduction: The compound can be reduced to stearic acid using hydrogen gas and a metal catalyst.
Substitution: It can participate in substitution reactions with halogens, forming halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas and metal catalysts like palladium or nickel.
Substitution: Halogens such as chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Stearic acid.
Substitution: Halogenated derivatives
Scientific Research Applications
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acid isomerization and hydrogenation processes.
Biology: The compound is studied for its effects on cellular membranes and metabolic pathways.
Medicine: Research focuses on its impact on cardiovascular health and its role in the development of trans-fat-related diseases.
Industry: It is used in the production of soaps, detergents, and cosmetics due to its surfactant properties .
Mechanism of Action
The mechanism of action of (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid involves its incorporation into cellular membranes, where it affects membrane fluidity and function. It can also interact with various enzymes and receptors, influencing metabolic pathways and cellular signaling. The compound’s trans configuration leads to distinct biological effects compared to its cis isomer, oleic acid .
Comparison with Similar Compounds
(9Z)-Octadec-9-enoic Acid (Oleic Acid)
- Structure : Cis (Z) configuration at C7.
- Natural Occurrence : Dominant in olive oil (55–85%), sunflower oil, and animal fats .
- Health Implications : Associated with reduced LDL cholesterol and anti-inflammatory properties .
- Analytical Differentiation : Distinguished by lower melting point (13.4°C) compared to elaidic acid (45°C) and distinct MS fragmentation patterns (e.g., base peak at m/z 264 for oleic acid vs. m/z 282 for elaidic acid) .
(9E)-Octadec-9-enoic Acid (Elaidic Acid)
- Structure : Trans (E) configuration at C8.
- Sources : Primarily industrial hydrogenation of oils (e.g., margarine) and trace amounts in ruminant fats .
- Health Risks : Linked to increased LDL cholesterol, insulin resistance, and cardiovascular disease .
- Analytical Detection : GC-MS retention time (~39.78 min) and characteristic ions (m/z 282, 264, 222) .
Table 1: Key Differences Between Oleic and Elaidic Acids
| Property | Oleic Acid (9Z) | Elaidic Acid (9E) |
|---|---|---|
| Double Bond Geometry | Cis | Trans |
| Melting Point | 13.4°C | 45°C |
| Major Natural Source | Olive oil | Hydrogenated oils |
| Health Impact | Beneficial | Detrimental |
| Relative Abundance* | 85 mg/100 g (A. unedo) | 5 mg/100 g (A. unedo) |
| GC-MS Retention Time | ~39.62 min | ~39.78 min |
Data from *Arbutus unedo fruits .
Polyunsaturated Fatty Acids (PUFAs)
Octadeca-9,12-dienoic Acid (Linoleic Acid, ω-6) and Octadeca-9,12,15-trienoic Acid (α-Linolenic Acid, ω-3)
- Structural Complexity : Two and three double bonds, respectively.
- Biological Roles: Essential fatty acids; precursors to pro- and anti-inflammatory eicosanoids .
- Concentrations: In A. unedo fruits, linoleic and α-linolenic acids dominate unsaturated fatty acids (120 mg/100 g combined) compared to oleic (23 mg/100 g) and elaidic (trace) .
Table 2: Unsaturated Fatty Acid Profiles in Natural Sources
| Compound | Concentration (mg/100 g) | Source |
|---|---|---|
| Oleic acid (9Z) | 23–85 | A. unedo fruits |
| Elaidic acid (9E) | 5–6 | A. unedo fruits |
| Linoleic acid (9Z,12Z) | 85 | A. unedo fruits |
| α-Linolenic acid (9Z,12Z,15Z) | 83.5 | A. unedo fruits |
Isotopic Analogs
(9E)-(9,10-~13~C₂)Octadec-9-enoic Acid vs. Non-labeled Elaidic Acid
- Applications : The ¹³C labeling enables precise tracking in lipid metabolism studies. For example, in GC-MS, the isotopic mass shift (Δ+2 Da) distinguishes the labeled compound from natural elaidic acid .
- Research Utility : Used to quantify TFA uptake in tissues or study trans-fatty acid oxidation pathways .
Table 3: Analytical Advantages of Isotopic Labeling
| Parameter | Non-labeled Elaidic Acid | ¹³C-Labeled Elaidic Acid |
|---|---|---|
| Molecular Mass | 282.46 Da | 284.46 Da |
| Detection Method | GC-MS, NMR | Isotope-ratio MS, NMR |
| Metabolic Tracing | Limited | High precision |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
